1-(2-Chlorophenyl)cyclopropanecarboxylic acid
CAS No.: 122143-19-5
Cat. No.: VC20874751
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122143-19-5 |
---|---|
Molecular Formula | C10H9ClO2 |
Molecular Weight | 196.63 g/mol |
IUPAC Name | 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) |
Standard InChI Key | CODFVANRHMDSSS-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC=CC=C2Cl)C(=O)O |
Canonical SMILES | C1CC1(C2=CC=CC=C2Cl)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Basic Identification
1-(2-Chlorophenyl)cyclopropanecarboxylic acid is identified by the CAS Registry Number 122143-19-5 and possesses the molecular formula C₁₀H₉ClO₂ . The compound is characterized by a cyclopropane ring substituted with both a carboxylic acid group and a 2-chlorophenyl (ortho-chlorophenyl) moiety at the 1-position of the cyclopropane ring. This specific substitution pattern distinguishes it from its structural isomers and contributes to its unique chemical behavior.
Physical and Chemical Properties
The physical and chemical properties of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid are summarized in Table 1:
Property | Value |
---|---|
Molecular Weight | 196.63 g/mol |
Physical State | Crystalline solid |
Density | 1.403 g/cm³ |
Boiling Point | 345.9°C at 760 mmHg |
Flash Point | 163°C |
LogP | 2.45620 |
Vapor Pressure | 2.26E-05 mmHg at 25°C |
Index of Refraction | 1.619 |
Solubility | Soluble in organic solvents, limited water solubility |
pKa | ~4.5 (estimated for carboxylic acid) |
Table 1: Physicochemical properties of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Structural Identifiers
For precise structural identification in chemical databases and literature, various standardized notations are used, as detailed in Table 2:
Identifier Type | Value |
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IUPAC Name | 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid |
SMILES | C1C(C1C(=O)O)C2=CC=CC=C2Cl |
InChI | InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,8-9H,5H2,(H,12,13) |
InChIKey | FXRZNBPQNVOJTP-UHFFFAOYSA-N |
Table 2: Structural identifiers for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Synthetic Methodologies
Laboratory Synthesis
Several synthetic approaches have been developed for the preparation of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. One common method involves the hydrolysis of the corresponding nitrile derivative under basic conditions:
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The synthesis begins with 1-(2-chlorophenyl)cyclopropanecarbonitrile, which serves as the key precursor.
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This nitrile compound is subjected to hydrolysis using 4.0 N LiOH(aq) under reflux conditions for approximately 15 hours.
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After cooling to room temperature, the reaction mixture is acidified with HCl to pH 2-4.
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The product is then isolated through extraction with ethyl acetate, followed by drying and solvent removal to obtain the pure carboxylic acid .
Alternative Synthetic Routes
An alternative approach involves the direct cyclopropanation of 2-chlorostyrene derivatives followed by oxidation of the resulting cyclopropane to introduce the carboxylic acid functionality. This method utilizes diazomethane or other carbene-generating reagents in the presence of suitable catalysts such as rhodium or copper complexes .
Chemical Reactivity
Carboxylic Acid Functionality
The carboxylic acid group in 1-(2-Chlorophenyl)cyclopropanecarboxylic acid displays typical reactivity patterns:
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Esterification: Reaction with alcohols in the presence of acid catalysts to form esters
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Amidation: Conversion to amides through reaction with amines
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Reduction: Transformation to primary alcohols using reducing agents such as LiAlH₄
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Salt formation: Deprotonation with bases to form carboxylate salts, which enhances water solubility
Cyclopropane Ring Reactivity
The cyclopropane ring introduces significant ring strain (approximately 27.5 kcal/mol), making it susceptible to ring-opening reactions under specific conditions:
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Nucleophilic ring-opening reactions
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Reductive cleavage with hydrogen in the presence of transition metal catalysts
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Electrophilic ring-opening with acids
The proximity of the chlorophenyl substituent to the cyclopropane ring can influence these reactions through steric and electronic effects.
Applications in Pharmaceutical Research
Medicinal Chemistry Applications
1-(2-Chlorophenyl)cyclopropanecarboxylic acid and its derivatives have attracted significant interest in medicinal chemistry research. The compound serves as a valuable synthetic intermediate in the development of various bioactive molecules . The cyclopropane motif, in particular, is a privileged structure in drug design due to its unique conformational constraints and metabolic stability.
Development of Antidepressant Compounds
Research has shown that derivatives of arylcyclopropanecarboxylic acids exhibit potential antidepressant activity. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, structurally related to 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, have been synthesized and evaluated as potential antidepressants . Some of these compounds demonstrated activity exceeding that of established antidepressants such as imipramine and desipramine in preclinical studies.
Role as Chemical Building Block
The unique structure of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid makes it a valuable building block for the synthesis of complex molecules. The carboxylic acid group provides a reactive handle for further functionalization, while the chlorophenyl moiety offers opportunities for cross-coupling reactions and other transformations .
Comparative Analysis with Structural Isomers
Positional Isomers
The position of the chlorine atom on the phenyl ring significantly influences the physical properties and reactivity of chlorophenylcyclopropanecarboxylic acids. Table 3 presents a comparison between 1-(2-Chlorophenyl)cyclopropanecarboxylic acid and its positional isomers:
Property | 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 2-(4-Chlorophenyl)cyclopropanecarboxylic acid |
---|---|---|---|
CAS Number | 122143-19-5 | 72934-37-3 | 90940-40-2 |
Melting Point | Not definitively reported | 152-155°C | Not definitively reported |
Steric Effects | Significant ortho effect due to chlorine proximity | Minimal steric hindrance | Different cyclopropane substitution pattern |
Reactivity | Enhanced by ortho-chlorine electronic effects | Standard reactivity for para-substituted aromatics | Distinct reactivity due to 2-position on cyclopropane |
Table 3: Comparison of chlorophenylcyclopropanecarboxylic acid isomers
Structural Variations
Recent Research Developments
Synthetic Applications
Recent research has explored the utility of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid in the synthesis of complex organic molecules. The compound's strained cyclopropane ring and reactive carboxylic acid group make it particularly valuable in the construction of molecules with specific stereochemical requirements.
Future Research Directions
Several promising areas for future research involving 1-(2-Chlorophenyl)cyclopropanecarboxylic acid include:
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Development of new synthetic methodologies for functionalization of the cyclopropane ring
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Investigation of structure-activity relationships in pharmaceutical applications
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Exploration of catalytic transformations involving the carboxylic acid moiety
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Evaluation of potential applications in materials science
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